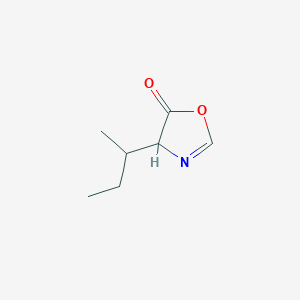![molecular formula C11H6BrIN2O B12881064 [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-59-9](/img/structure/B12881064.png)
[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H5BrIN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Bromination and Iodination: The quinoline ring is first brominated and iodinated at specific positions to introduce the bromine and iodine atoms.
Nitrile Introduction: The acetonitrile group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine or iodine atoms or to convert the nitrile group to an amine.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing quinoline derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors that target specific enzymes or receptors.
Industry: The compound can be used in the production of dyes, pigments, and other materials that require quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s ability to interact with these targets, potentially increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-((5-Bromoquinolin-8-yl)oxy)acetonitrile: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-((7-Iodoquinolin-8-yl)oxy)acetonitrile: Lacks the bromine atom, which may also influence its properties.
Quinoline-8-yl acetonitrile: Lacks both bromine and iodine atoms, making it less reactive and potentially less biologically active.
Uniqueness
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and iodine atoms on the quinoline ring. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
88757-59-9 |
|---|---|
Molecular Formula |
C11H6BrIN2O |
Molecular Weight |
388.99 g/mol |
IUPAC Name |
2-(5-bromo-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI Key |
IEJNGENFRXEKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)I)OCC#N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


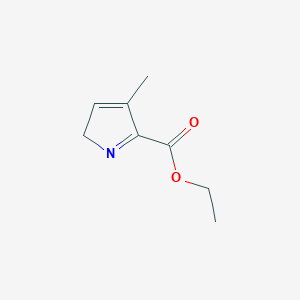
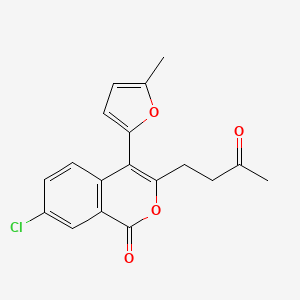
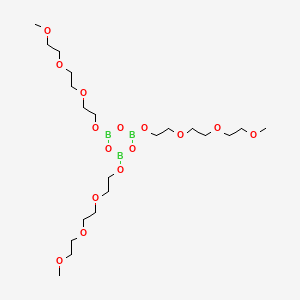
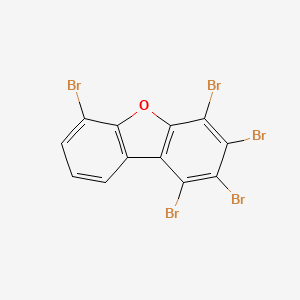
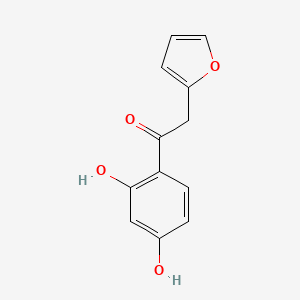
![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)
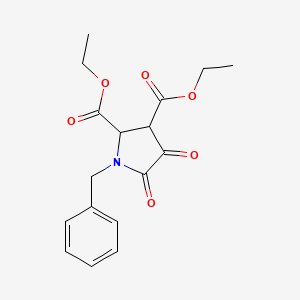
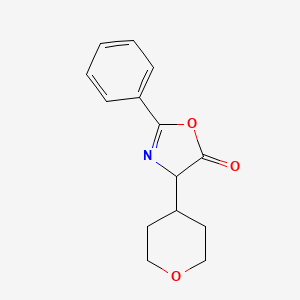
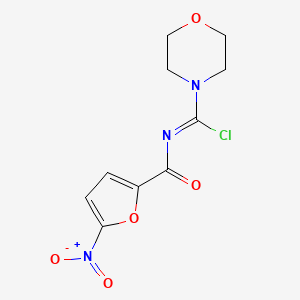

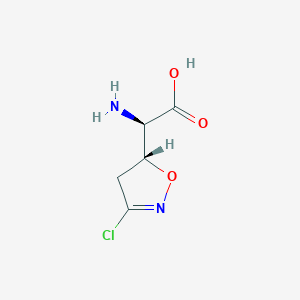
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)
